Flt3-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

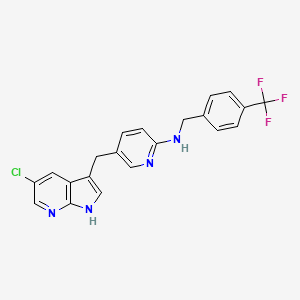

Flt3-IN-2 is a Flt3 inhibitor with an IC50 of less than 1 μM . It is used for research purposes only .

Synthesis Analysis

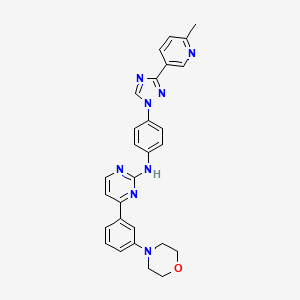

A structure-activity relationship (SAR) study was conducted on 3867 Flt3 inhibitors . The study used MACCS fingerprints, ECFP4 fingerprints, and TT fingerprints to represent the inhibitors in the dataset . The results showed that 2-aminopyrimidine, 1-ethylpiperidine, 2,4-bis(methylamino)pyrimidine, amino-aromatic heterocycle, [(2E)-but-2-enyl]dimethylamine, but-2-enyl, and alkynyl were typical fragments among highly active inhibitors .

Molecular Structure Analysis

This compound is a Flt3 inhibitor with a molecular weight of 416.83 and a molecular formula of C21H16ClF3N4 . The structure of this compound includes a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl group and a 4-(trifluoromethyl)benzyl group .

Physical And Chemical Properties Analysis

This compound is a solid, white to off-white compound . It is soluble in DMSO . The compound has a CAS registry number of 923562-23-6 .

Aplicaciones Científicas De Investigación

FLT3 in Acute Myeloid Leukemia (AML) : FLT3 mutations, particularly FLT3-ITD (internal tandem duplication) mutations, are common in AML patients. These mutations are associated with a poor prognosis due to decreased survival rates. FLT3 inhibitors like Flt3-IN-2 target these mutations and show potential for therapeutic use in AML treatment (O'Farrell et al., 2003).

FLT3 in Hematopoiesis : FLT3 plays a crucial role in the normal development of stem cells and the immune system. It is involved in the proliferation of stem cells, progenitor cells, dendritic cells, and natural killer cells. FLT3 ligand (Flt3L) is a key cytokine in this process, suggesting potential applications in therapies targeting hematopoietic and immune system disorders (Gilliland & Griffin, 2002).

FLT3 in Dendritic Cell Development : The activation of FLT3 signal transduction enhances dendritic cell (DC) and interferon-producing cell development. This suggests a potential application of FLT3 modulation in therapies targeting the immune system and related disorders (Onai et al., 2006).

FLT3 Signaling in Hematopoietic Cells : FLT3 signaling pathways are crucial in regulating proliferation and differentiation in various blood cell lineages. This further underlines its importance in hematopoiesis and the potential therapeutic implications for targeting FLT3 in various hematopoietic and immune disorders (Zhang, Mantel, & Broxmeyer, 1999).

FLT3 in Leukemia Cell Proliferation and Apoptosis : FLT3 ligand stimulates proliferation and inhibits apoptosis in acute myeloid leukemia cells. This underscores the potential of targeting FLT3 for modulating leukemia cell growth and survival, offering a therapeutic strategy for AML (Lisovsky et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of FLT3-IN-2 is the receptor tyrosine kinase fms-like tyrosine kinase 3 (FLT3) . FLT3 is expressed on normal hematopoietic stem/progenitor cells and is involved in regulating survival, proliferation, and differentiation of these cells . Mutations of FLT3 resulting in constitutive signaling are common in acute myeloid leukemia (AML), making it a crucial therapeutic target .

Mode of Action

This compound interacts with its target FLT3 by binding to the adenosine triphosphate (ATP) binding site in the active domain of the kinase . This inhibits the ability of the protein to be phosphorylated, subsequently decreasing the activity of that protein . This compound is effective against most FLT3 activating mutations .

Biochemical Pathways

This compound affects multiple intracellular signaling pathways. Upon binding of the FLT3 ligand, FLT3 dimerizes and autophosphorylates, activating the intracellular tyrosine kinase domain . This causes phosphorylation of downstream molecules, thereby activating signaling cascades that promote transcription of genes regulating survival, proliferation, and differentiation . The affected pathways include the STAT5, MAPK, and AKT signals .

Pharmacokinetics

For example, first-generation inhibitors have higher IC50 values and shorter half-lives than their second-generation counterparts

Result of Action

The action of this compound leads to molecular and cellular effects that inhibit the proliferation and survival of AML cells. By inhibiting FLT3 signaling, this compound blocks the cell cycle, induces apoptosis, and inhibits the downstream signaling pathways of FLT3 . This results in the suppression of genes regulating survival, proliferation, and differentiation, thereby inhibiting the growth of AML cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mutations in AML cells can impact the effectiveness of this compound . Additionally, the development of resistance to FLT3 inhibitors is a significant challenge in the treatment of AML . Understanding these factors is crucial for optimizing the use of this compound in clinical settings.

Safety and Hazards

Direcciones Futuras

Despite the development of Flt3 inhibitors like Flt3-IN-2, the treatment of acute myeloid leukemia (AML) remains a challenge due to the development of drug resistance . Future research is focused on developing new inhibitors and combination therapies to overcome resistance and improve the response to Flt3 inhibitors .

Análisis Bioquímico

Biochemical Properties

FLT3-IN-2 plays a pivotal role in biochemical reactions by inhibiting the activity of the FLT3 receptor tyrosine kinase. This inhibition is crucial because FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are associated with poor prognosis in AML patients. This compound interacts with the FLT3 receptor by binding to its active site, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This interaction inhibits the proliferation of leukemic cells and induces apoptosis, making this compound a promising candidate for targeted therapy in AML.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In AML cells, this compound inhibits cell proliferation and induces apoptosis by blocking the FLT3 signaling pathway . This compound affects cell signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as a therapeutic agent in AML treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the FLT3 receptor, leading to the inhibition of its kinase activity . This binding prevents the autophosphorylation of FLT3 and the activation of downstream signaling molecules such as STAT5, ERK, and AKT . By inhibiting these pathways, this compound disrupts the survival and proliferation signals in leukemic cells, thereby inducing apoptosis and reducing leukemic burden. Additionally, this compound may also affect other signaling pathways and cellular processes, contributing to its overall therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory activity against FLT3 over extended periods . Prolonged exposure to this compound may lead to the development of resistance in some leukemic cells, necessitating combination therapies to overcome this challenge . Additionally, long-term studies have indicated that this compound can induce sustained apoptosis and inhibit leukemic cell proliferation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FLT3 activity and reduces leukemic cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and myelosuppression . These findings underscore the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the FLT3 receptor and downstream signaling molecules . The inhibition of FLT3 by this compound affects metabolic flux and metabolite levels in leukemic cells, leading to altered cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism and contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target cells . Once inside the cells, this compound accumulates in specific cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on FLT3 and other signaling molecules . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of leukemic cells, where it interacts with the FLT3 receptor and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is essential for the effective inhibition of FLT3 signaling and the induction of apoptosis in leukemic cells.

Propiedades

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPJGJSKHZZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)